Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
Description
Key Stereochemical Features:
- Absolute Configuration : The C2 carbon adopts an S configuration, determined via X-ray crystallography or optical rotation comparisons with known standards .
- Enantiomeric Resolution : Racemic mixtures of analogous compounds (e.g., ethyl 2-amino-2-phenylacetate) are resolvable using enzymatic methods, such as α-chymotrypsin-mediated hydrolysis at pH 5.0, which selectively cleaves the L-isomer ester bond .
- Impact of Chirality : The (2S) configuration influences intermolecular interactions, such as hydrogen bonding with biological targets or crystalline packing efficiency, as seen in similar hydrochlorides .
Structural Characterization and Analysis
Spectroscopic Data:
- Infrared (IR) Spectroscopy :
- Nuclear Magnetic Resonance (NMR) :
X-Ray Crystallography:
Computational Descriptors:
Comparative Structural Analysis with Related Compounds
Structural Insights:
Electron-Withdrawing vs. Donating Groups :
Salt Formation Effects :
Steric and Stereoelectronic Effects :
- Para-substituents (Cl, OCH₃) minimally affect steric bulk but modulate electronic profiles, influencing catalytic hydrogenation rates or enzymatic recognition .
Properties
IUPAC Name |
ethyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTVYMMSQHSIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride typically involves the reaction of ethyl chloroacetate with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the intermediate ethyl 2-(4-chlorophenyl)acetate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of ethyl 2-amino-2-(4-chlorophenyl)acetate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride
- Molecular Formula : C₁₅H₁₉ClFN₃O₂ (MW: 327.78 g/mol) .
- Key Differences: Replaces the 4-chlorophenyl group with a 4-fluorophenyl-pyrazole moiety. The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₂O₂ (MW: 247.12 g/mol) .
- Key Differences : Substitutes the benzene ring with a 3-chloropyridine heterocycle. The pyridine nitrogen increases basicity, influencing solubility and pharmacokinetics. This structure is more likely to engage in π-π stacking interactions in biological targets .
Functional Group Modifications
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₄S (MW: 343.8 g/mol) .
- Key Differences: Incorporates a methanesulfonyl group on the phenyl ring and a propanoate ester (vs. acetate). The sulfonyl group is strongly electron-withdrawing, which may enhance binding to polar enzyme active sites. The extended alkyl chain (propanoate) increases lipophilicity .
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride
- Molecular Formula: C₁₁H₁₅ClFNO₂ (MW: 247.7 g/mol) .
- Key Differences: Features a benzylamino group (4-fluorophenylmethyl) instead of the α-amino-aryl structure. This modification reduces steric hindrance and may improve membrane permeability .
Heterocyclic Analogues
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride
- Molecular Formula : C₉H₁₃ClN₂O₂ (MW: 216.67 g/mol) .
- Key Differences : Replaces the chlorophenyl group with a pyridine ring . The nitrogen in the pyridine enhances solubility in aqueous environments and may alter binding affinity in biological systems .
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
Comparative Data Table
Biological Activity
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.12 g/mol. The compound features an amino group that can engage in hydrogen bonding and a chlorophenyl group that enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : Facilitates hydrogen bonding with various biological molecules, which may enhance interaction with receptors or enzymes.
- Chlorophenyl Group : Interacts with hydrophobic regions of proteins, potentially modulating enzyme activity and receptor interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various microbial strains, although more comprehensive studies are needed to confirm these effects.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that derivatives of ethyl 2-amino-2-(4-chlorophenyl)acetate exhibit significant antiproliferative activity against cancer cell lines, such as HCT-116 and HeLa cells. For instance, one study reported an IC50 value of approximately 0.69 µM for certain derivatives against HeLa cells, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have investigated the biological applications of this compound:
-
Antiproliferative Activity :
- A study synthesized a series of compounds based on this structure, revealing that 12 out of 24 tested derivatives showed significant inhibitory actions on HCT-116 cells, indicating potential for anticancer drug development .
- Another investigation highlighted the apoptotic effects observed in treated cancer cells, characterized by nuclear disintegration and chromatin condensation .
- Mechanistic Insights :
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
